molecular formula C22H27N3O3S B2734201 1-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-1H-1,3-benzodiazole CAS No. 1210738-43-4

1-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2734201
CAS No.: 1210738-43-4
M. Wt: 413.54
InChI Key: PWTXVQWZAUXCHB-UHFFFAOYSA-N
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Description

1-{[1-(4-Methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core fused with a piperidine ring. The benzodiazole moiety is substituted with a methyl group at position 2, while the piperidine ring is modified at position 1 with a 4-methoxy-3-methylbenzenesulfonyl group and at position 4 with a methylene bridge linking to the benzodiazole nitrogen.

The compound’s synthesis likely involves multi-step reactions, such as nucleophilic substitutions (e.g., sulfonylation of piperidine) and coupling strategies similar to those described for related benzodiazole-piperidine hybrids . Its molecular weight is estimated to be ~450–470 g/mol based on analogous structures (e.g., reports a molecular formula of C28H29N3O, MW ≈ 423.55 g/mol for a related compound).

Properties

IUPAC Name

1-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-16-14-19(8-9-22(16)28-3)29(26,27)24-12-10-18(11-13-24)15-25-17(2)23-20-6-4-5-7-21(20)25/h4-9,14,18H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTXVQWZAUXCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)CN3C(=NC4=CC=CC=C43)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the piperidine moiety: This step involves the reaction of the benzimidazole intermediate with a piperidine derivative, often facilitated by a coupling reagent such as EDCI or DCC.

    Methoxylation and methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.

Scientific Research Applications

1-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: Its stable structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: Researchers are exploring its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the benzodiazole core, piperidine ring, and appended aromatic groups. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
Target Compound 4-Methoxy-3-methylbenzenesulfonyl on piperidine; 2-methyl on benzodiazole ~460 (estimated) High solubility (sulfonyl group); moderate lipophilicity (methoxy/methyl)
2-[(4-Ethoxyphenyl)methyl]-5-nitro-1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazole () Nitro group at position 5; ethoxyphenylmethyl and piperidinylethyl substituents 424.50 Electron-withdrawing nitro group may reduce metabolic stability; piperidinylethyl enhances basicity
1-(4-Chlorophenyl)methyl-2-methyl-1H-1,3-benzodiazole (Chlorobenzodazole, ) Chlorophenylmethyl substituent; 2-methyl on benzodiazole 256.73 High lipophilicity (chlorophenyl); limited solubility
2-Benzyl-1-[1-(2,5-dimethylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole () Benzyl group on benzodiazole; 2,5-dimethylbenzoyl on piperidine 423.55 Bulky benzoyl group may hinder target engagement; benzyl enhances π-π interactions
Bilastine Intermediate (1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-1,3-benzodiazole, ) Ethoxyethyl chain on benzodiazole 273.38 (free base) Flexible ethoxyethyl improves bioavailability; reduced steric hindrance

Pharmacological and Physicochemical Insights

  • Solubility : The target compound’s benzenesulfonyl group enhances aqueous solubility compared to chlorobenzodazole () or benzyl-substituted analogs (). This property aligns with trends observed in sulfonamide-containing drugs .
  • Binding Affinity : The methoxy and methyl groups on the benzenesulfonyl moiety may facilitate hydrophobic interactions with target proteins, similar to the ethoxyphenyl group in ’s nitro-substituted derivative.

Biological Activity

The compound 1-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-1H-1,3-benzodiazole (CAS Number: 2379995-78-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O4SC_{18}H_{23}N_{3}O_{4}S, with a molecular weight of 377.5 g/mol. The structure features a benzodiazole ring, a piperidine moiety, and a methoxy-substituted benzenesulfonyl group, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : This is achieved through standard organic synthesis techniques involving piperidine derivatives.
  • Introduction of the Methoxy and Benzenesulfonyl Groups : The incorporation of these groups is critical for the compound's biological activity.
  • Final Coupling : The final step involves coupling the synthesized piperidine and benzodiazole components through nucleophilic substitution reactions.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities, including:

Anticancer Properties

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

  • Cytotoxicity Assays : In vitro studies demonstrated significant antiproliferative effects against glioblastoma multiforme and breast adenocarcinoma cells at low concentrations (nanomolar range) .
  • Mechanism of Action : The compound induces apoptosis in cancer cells, characterized by morphological changes such as cell shrinkage and chromatin condensation, suggesting it may trigger oxidative stress pathways leading to cell death .

Antimicrobial Activity

Preliminary investigations suggest potential antimicrobial properties. The compound's unique structure allows it to interact with bacterial enzymes or receptors, although specific data on its efficacy against particular pathogens remains limited.

The mechanism by which this compound exerts its biological effects involves:

  • Target Interaction : It likely interacts with specific enzymes or receptors involved in cell signaling pathways. The presence of the methoxy and sulfonyl groups may enhance binding affinity to these targets.
  • Modulation of Signaling Pathways : By altering enzyme activity, the compound can influence downstream signaling events that are crucial for cell survival and proliferation.

Comparative Analysis

To understand the uniqueness of this compound in relation to similar molecules, a comparative analysis is presented below:

Compound NameMolecular FormulaBiological Activity
1-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-1H-1,3-benzodiazoleC18H23N3O4SC_{18}H_{23}N_{3}O_{4}SAnticancer, Antimicrobial
2-{[1-(4-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyrimidineC19H25N3O4SC_{19}H_{25}N_{3}O_{4}SAnticancer
3-{[1-(4-Methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazineC19H25N3O4SC_{19}H_{25}N_{3}O_{4}SAntimicrobial

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, indicating its potential as an effective anticancer agent.
  • Combination Therapies : Research is ongoing to explore synergistic effects when combined with other chemotherapeutic agents.

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